molecular formula C17H16ClN3O3 B2855007 3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941898-43-7

3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2855007
CAS RN: 941898-43-7
M. Wt: 345.78
InChI Key: ZKPTUBLLKCSUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives can be complex, with various substituents contributing to the overall structure . Unfortunately, specific structural details or diagrams for “3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” are not available in the current literature.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in various cell lines. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of 3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. One area of research is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multistep process. The first step involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-chlorobenzyl chloride in the presence of a base. This reaction yields ethyl 2-(4-chlorobenzylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is then reacted with methyl 2-chloro-5-nitropyridine-3-carboxylate in the presence of a base to give this compound.

Scientific Research Applications

3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-3-24-13-8-9-19-15-14(13)16(22)21(17(23)20(15)2)10-11-4-6-12(18)7-5-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPTUBLLKCSUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.